molecular formula C12H18FNO3S B608974 Mesdopetam CAS No. 1403894-72-3

Mesdopetam

Número de catálogo: B608974
Número CAS: 1403894-72-3
Peso molecular: 275.34 g/mol
Clave InChI: OSBPYFBXSLJHCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de mesdopetam implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética generalmente incluye los siguientes pasos:

Los métodos de producción industrial para this compound están diseñados para asegurar un alto rendimiento y pureza. Estos métodos a menudo implican la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para mejorar la eficiencia del proceso de síntesis .

Análisis De Reacciones Químicas

Mesdopetam sufre varios tipos de reacciones químicas, que incluyen:

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios disolventes y catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Mesdopetam tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Mesdopetam ejerce sus efectos antagonizando el receptor de dopamina D3. Este receptor está involucrado en la regulación del movimiento y el comportamiento, y su hiperactividad se asocia con discinesias y psicosis en la enfermedad de Parkinson. Al bloquear la actividad del receptor D3, this compound ayuda a reducir los síntomas de las discinesias inducidas por la levodopa y la psicosis de la enfermedad de Parkinson .

Los objetivos moleculares y las vías involucradas en el mecanismo de acción de this compound incluyen el receptor de dopamina D3 y sus vías de señalización asociadas. Al modular estas vías, this compound puede restaurar la función motora normal y reducir la aparición de movimientos involuntarios y síntomas psicóticos .

Comparación Con Compuestos Similares

Mesdopetam es único en su mecanismo de acción y potencial terapéutico. Está específicamente diseñado para dirigirse al receptor de dopamina D3, lo que lo diferencia de otros compuestos utilizados para tratar la enfermedad de Parkinson. Los compuestos similares incluyen:

La orientación única de this compound al receptor de dopamina D3 y su potencial para abordar tanto las discinesias como la psicosis lo convierten en un candidato prometedor para el tratamiento de la enfermedad de Parkinson y trastornos relacionados .

Actividad Biológica

Mesdopetam (IRL790) is an investigational compound primarily developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). It functions as a selective antagonist of dopamine D3 receptors, with a notable preference for D3 over D2 receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical trial outcomes, and potential therapeutic applications.

Pharmacological Profile

This compound exhibits a unique pharmacological profile characterized by its preferential binding to the D3 receptor. The binding affinities are as follows:

Receptor TypeBinding Affinity (K_i)
D390 nM
D2540–750 nM
Sigma σ1 receptor870 nM

This indicates a 6- to 8-fold preference for the D3 receptor compared to the D2 receptor, which is significant because it suggests a targeted approach to modulating dopaminergic activity without the typical side effects associated with broader dopamine antagonism .

This compound's mechanism involves antagonizing D3 autoreceptors, leading to increased dopamine release in critical brain regions such as the prefrontal cortex and striatum. This action is hypothesized to contribute to its anti-dyskinetic effects while preserving the anti-parkinsonian efficacy of levodopa . Additionally, this compound has shown some affinity for serotonin receptors (5-HT1A and 5-HT2A), which may further influence its therapeutic profile .

Phase 2b Study Overview

A pivotal Phase 2b study evaluated this compound's efficacy in patients with PD experiencing LID. The study involved 156 participants randomized to receive either this compound (at doses of 2.5, 5, or 7.5 mg twice daily) or placebo over a 12-week period. Key findings included:

  • Primary Endpoint : The study did not achieve statistical significance in increasing daily "ON" time without troublesome dyskinesia compared to placebo.
  • Secondary Endpoints : Significant reductions in dyskinesia were observed using the Unified Dyskinesia Rating Scale (UDysRS):
    • At 7.5 mg bid:
      • Week 4: p = 0.045
      • Week 8: p = 0.004
      • Week 12: p = 0.026
  • Daily "OFF" Time : A numerical decrease was noted at higher doses, indicating potential anti-parkinsonian effects .

Summary of Adverse Events

The safety profile of this compound was comparable to placebo, with adverse events primarily involving nervous system disorders:

Adverse Event TypeThis compound (%)Placebo (%)
Nervous System Disorders19.823.0
Parkinsonism4.310.3

These findings suggest that this compound is well-tolerated among patients, with no new safety signals identified during the trials .

Case Studies and Meta-Analyses

Recent meta-analyses consolidating data from multiple trials have reinforced the efficacy of this compound in reducing dyskinesia while maintaining motor function:

  • Meta-Analysis Results : Significant improvements were observed in UDysRS scores and motor diaries without worsening motor function as assessed by UPDRS part II .
  • Specific Case Observations : In individual cases, patients reported substantial reductions in dyskinesia severity and improved quality of life metrics following treatment with this compound.

Propiedades

IUPAC Name

N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPYFBXSLJHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403894-72-3
Record name IRL-790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesdopetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESDOPETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine (0.3 g, 1.26 mmol), propyl 4-methylbenzenesulfonate D2 (1.04 ml, 12.76 mmol) and potassium carbonate (0.35 g, 2.52 mmol) in acetonitrile (10 ml). The mixture was heated under microwave radiation at 120° C. for 45 min. The reaction mixtures were cooled to room temperature, filtrated and pooled before the volatiles were evaporated. Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1) gave the title compound (0.15 g, 44%). The amine was converted to the hydrochloric acid salt and re-crystallized from methanol/diethyl ether. MS m/z (relative intensity, 70 eV) 277 (M+, 2), 248 (26), 138 (3), 94 (3), 74 (bp).
Name
2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
44%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene (2.65 g, 8.9 mmol) and propan-1-amine (5.24 ml, 63.7 mmol) in ethanol (32 ml) was divided into 3 aliquots which were each heated under microwave radiation at 120° C. for 30 min. The reaction mixtures were cooled to room temperature, filtrated and pooled before the volatiles were evaporated. Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1) gave the title compound (2.14 g, 87%). The amine was converted to the hydrochloric acid salt and re-crystallized from methanol/diethyl ether: M.p. 191° C. MS m/z (relative intensity, 70 eV) 275 (M+, 2), 246 (32), 73 (5), 72 (bp), 56 (11).
Name
1-(2-bromoethoxy)-3-fluoro-5-methylsulfonyl-benzene
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
87%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.